molecular formula C11H22Cl2N4O2S B2587466 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride CAS No. 2034327-52-9

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride

Cat. No. B2587466
CAS RN: 2034327-52-9
M. Wt: 345.28
InChI Key: YECRBEWAFLUICM-UHFFFAOYSA-N
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Description

The compound “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride” is a complex organic molecule. It contains a 1,3,5-trimethyl-1H-pyrazol-4-yl group, a sulfonyl group, a 1,4-diazepane ring, and two chloride ions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would provide a degree of aromaticity, while the sulfonyl group would likely introduce some polarity. The 1,4-diazepane ring could potentially introduce some rigidity into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the 1,4-diazepane ring. The sulfonyl group is typically quite reactive and could undergo a variety of reactions. The 1,4-diazepane ring, on the other hand, might be relatively stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the sulfonyl group could make the compound somewhat polar, which could influence its solubility in various solvents. The 1,4-diazepane ring could potentially influence the compound’s boiling and melting points .

Scientific Research Applications

Synthesis and Chemical Reactions

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a compound that may be involved in various chemical syntheses and reactions, particularly those focusing on the generation of pyrazoles and related heterocyclic compounds. While the specific compound is not directly mentioned in available literature, similar compounds have been studied for their roles in synthesizing optically pure cyclopropanes, pyrazoles, and other nitrogen-containing heterocycles.

  • Optically Pure Cyclopropanes Synthesis : The addition of diazo compounds to enantiopure sulfinyl and sulfonyl compounds has been demonstrated to afford cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones with high optical purity and yields. This process involves 1,3-dipolar cycloaddition reactions, indicating the potential utility of sulfonyl pyrazoles in synthesizing optically active compounds (Cruz et al., 2009).

  • Heterocyclic Compounds Synthesis : Research on the synthesis of heterocyclic compounds, such as pyrazoles and diazepines, through multicomponent reactions followed by intramolecular nucleophilic substitution, highlights the versatility of sulfonyl compounds in constructing complex molecular architectures (Banfi et al., 2007).

  • 1,3-Dipolar Cycloaddition : The cycloaddition behavior of trimethylsilyl substituted alkynes with diazo compounds, resulting in the synthesis of 5-sulfonyl substituted 3H-pyrazoles, showcases the steric and electronic influence of sulfonyl groups in regiochemical control during cycloaddition reactions (Padwa & Wannamaker, 1990).

Green Chemistry and Catalysis

  • Room Temperature Synthesis in Aqueous Medium : Innovations in green chemistry have led to the development of methods for synthesizing pyrazoles and diazepines at room temperature, using water as a solvent and catalyzed by polystyrene supported sulfonic acid. This approach emphasizes the importance of environmentally friendly protocols in the synthesis of nitrogen-containing heterocycles (Polshettiwar & Varma, 2008).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it does have biological activity, it could potentially be developed into a pharmaceutical drug or used as a research tool .

properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S.2ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;;/h12H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRBEWAFLUICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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